N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Evaluation : Sulfonamide derivatives have been synthesized and evaluated for their potential as therapeutic agents. For example, quinazoline derivatives have been explored for their diuretic, antihypertensive, and anti-diabetic potential in rats, showing significant activity in comparison to standard drugs (Rahman et al., 2014). This suggests that sulfonamide derivatives, including the one , could have diverse pharmacological applications.
Enzyme Inhibition Studies : Sulfonamide derivatives have been synthesized and analyzed for their enzyme inhibitory activities. For instance, studies on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides showed promising acetylcholinesterase inhibitory activity, which is relevant in the context of Alzheimer’s disease treatment (Abbasi et al., 2018).
Anticancer and Antitumor Applications
- Pro-apoptotic Effects : New sulfonamide derivatives have been synthesized and shown to activate pro-apoptotic genes in cancer cells, leading to reduced cell proliferation. This was mediated by the activation of p38 and ERK phosphorylation, indicating a potential pathway for anticancer therapy (Cumaoğlu et al., 2015).
Antimicrobial Activity
- Antimicrobial Studies : The synthesis of novel sulfonamide derivatives and their antimicrobial activity have been explored. For instance, compounds with benzenesulfonamide groups showed significantly higher antimicrobial activity against various bacterial strains and fungi, suggesting potential use in treating microbial infections (Vanparia et al., 2010).
Molecular Interaction and Characterization
- Molecular Interaction Studies : Research on sulfonamide drugs binding to the colchicine site of tubulin provided insights into the drug-tubulin interactions. This is critical for understanding the mechanisms of action of potential anticancer drugs and designing more effective treatments (Banerjee et al., 2005).
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-17-5-3-7-22(15-17)31(26,27)24-19-8-13-23-18(16-19)6-4-14-25(23)32(28,29)21-11-9-20(30-2)10-12-21/h3,5,7-13,15-16,24H,4,6,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLFOLXTIFTPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.